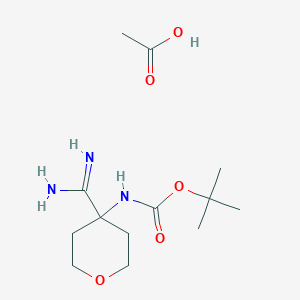

acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate: . This compound is known for its unique structure and properties, which make it suitable for specific scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:

Formation of the Piperidine Core: : The piperidine ring is formed through a cyclization reaction involving a suitable diamine precursor.

Introduction of the Carbamoyl Group: : The carbamoyl group is introduced using reagents such as carbamoyl chloride or isocyanates.

Tert-Butyl Esterification: : The tert-butyl ester group is introduced using tert-butanol in the presence of a strong acid catalyst.

Final Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: : Reagents like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Aplicaciones Científicas De Investigación

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: : The compound may be used in the study of biological systems and as a tool in molecular biology research.

Industry: : Use in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparación Con Compuestos Similares

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can be compared with other similar compounds, such as:

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:

N-(4-aminobutyl)carbamic acid tert-butyl ester: : This compound has a similar backbone but different substituents, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, which make it suitable for targeted applications in scientific research and industry.

Actividad Biológica

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against pathogens, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.30 g/mol

- CAS Number : 73874-95-0

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound exhibits a mechanism similar to that of other carbamate derivatives, which often involve the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic clefts. This effect is crucial in both pest control and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant antibacterial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Strong antibacterial activity |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Effective against drug-resistant strains |

| Staphylococcus epidermidis | 0.78 - 3.125 μg/mL | Active against biofilm-forming strains |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against drug-resistant strains .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. The compound exhibits low acute toxicity with an oral LD50 greater than 2000 mg/kg in rodent models. Furthermore, it does not show significant hemolytic properties or cytotoxicity towards mammalian cell lines at therapeutic concentrations .

Case Studies and Research Findings

-

Case Study on Antibacterial Efficacy :

A study conducted by researchers at a pharmaceutical company evaluated the antibacterial efficacy of acetic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound effectively reduced bacterial counts in vitro and demonstrated a favorable safety profile in preliminary animal models. -

Research on Mode of Action :

Investigations into the mode of action revealed that this compound induces depolarization of the bacterial cytoplasmic membrane, leading to loss of membrane potential and subsequent cell death. This mechanism is similar to other known antibacterial agents, making it a promising candidate for further development . -

Environmental Impact Assessment :

Given its use in agricultural settings, studies have also focused on the environmental impact of this compound. It has been found to degrade under alkaline conditions but remains stable in acidic environments, raising concerns about groundwater contamination if used improperly .

Propiedades

IUPAC Name |

acetic acid;tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3.C2H4O2/c1-10(2,3)17-9(15)14-11(8(12)13)4-6-16-7-5-11;1-2(3)4/h4-7H2,1-3H3,(H3,12,13)(H,14,15);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGWXLCIUAAZPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC1(CCOCC1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.